LPH-5

5-HT2A receptor Binding affinity GPCR pharmacology

LPH-5 is a conformationally restricted phenethylamine and potent 5-HT2A partial agonist (Ki=1.3 nM) with 60-fold selectivity over 5-HT2B. Engineered to eliminate polypharmacology of classical psychedelics, it enables clean interrogation of 5-HT2A-specific signaling. Ideal for ex vivo brain slice electrophysiology, in vivo fiber photometry, and dose-dependent HTR behavioral studies. Phase I clinical candidate. Requires inquiry for large-scale procurement.

Molecular Formula C14H18F3NO2
Molecular Weight 289.29 g/mol
Cat. No. B12361291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPH-5
Molecular FormulaC14H18F3NO2
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C2CCCNC2)OC)C(F)(F)F
InChIInChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1
InChIKeyNZKYTYHIERLZBG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LPH-5 Compound Profile: Selective 5-HT2A Receptor Agonist for Psychiatric Research Applications


LPH-5 [(S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine] is a conformationally restricted phenethylamine derivative and a potent partial agonist of the serotonin 5-HT2A receptor (5-HT2AR) [1]. It was discovered as part of a novel class of 2,5-dimethoxyphenylpiperidines designed to achieve high selectivity for 5-HT2AR over the related 5-HT2B and 5-HT2C subtypes [2]. LPH-5 has advanced to Phase I clinical trials for treatment-resistant depression and related psychiatric indications [3].

Why LPH-5 Cannot Be Substituted with Generic 5-HT2A Agonists in Psychiatric Research


Classical 5-HT2A agonists such as psilocybin, LSD, and DMT exhibit broad, promiscuous pharmacological profiles, activating multiple serotonin receptor subtypes and other monoaminergic targets [1]. This polypharmacology confounds the interpretation of experimental outcomes and introduces potential off-target toxicities, particularly 5-HT2B-mediated cardiac valvulopathy [2]. LPH-5 was specifically engineered to overcome these limitations through conformational restriction of the phenethylamine scaffold, resulting in pronounced selectivity for 5-HT2A over 5-HT2B and 5-HT2C. Substituting LPH-5 with a non-selective agonist in a study designed to interrogate 5-HT2A-specific signaling would introduce uncontrolled variables and compromise data reproducibility. The quantitative evidence below substantiates why LPH-5 is the appropriate choice when selective 5-HT2A activation is required.

Quantitative Differentiation Evidence for LPH-5 vs. Comparators


Potency Advantage: LPH-5 Exhibits Sub-Nanomolar 5-HT2A Affinity, Surpassing Classical Psychedelics

In a [125I]DOI competition binding assay, LPH-5 demonstrated a Ki of 1.3 nM at the human 5-HT2A receptor [1]. This represents a ~3-fold higher affinity compared to psilocin (Ki ≈ 4-5 nM) [2] and is orders of magnitude more potent than the parent compound psilocybin, which requires metabolic conversion and exhibits an EC50 of 3475 nM [3].

5-HT2A receptor Binding affinity GPCR pharmacology

Selectivity Benchmark: 60-Fold Preference for 5-HT2A Over 5-HT2B Mitigates Cardiac Liability

In a fluorescence-based Ca2+ imaging assay, LPH-5 acted as a moderately potent partial agonist at 5-HT2BR (EC50 = 190 nM; Rmax = 65%), yielding an approximate 60-fold selectivity for 5-HT2AR over 5-HT2BR [1]. This is a substantial improvement over psilocin, which is reported to be an equipotent and equiefficacious agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors [2].

5-HT2B receptor Cardiac valvulopathy Receptor selectivity

Conformational Restriction Eliminates 5-HT2C Agonism: A Differentiating Feature from 2C-TFM

LPH-5 is a conformationally restricted analogue of the phenethylamine 2C-TFM [1]. While 2C-TFM acts as a potent agonist at both 5-HT2A and 5-HT2C (10-fold selectivity) [2], LPH-5 exhibits no measurable agonist efficacy at 5-HT2C in the Ca2+/Fluo-4 assay and acts instead as a competitive antagonist [3]. The 100-fold difference in functional potency (EC50 ~3.2 nM at 5-HT2AR vs. IC50 ~320 nM at 5-HT2CR) underscores the functional selectivity gained through scaffold rigidification.

5-HT2C receptor Structure-activity relationship Conformational restriction

Superior Blood-Brain Barrier Penetration: Efflux Ratio of 0.94 Confirms CNS Availability

In an MDR1-MDCKII permeability assay, LPH-5 displayed high bidirectional membrane permeability with an efflux ratio of 0.94 and a Log P value of 3.45 [1]. An efflux ratio <1 indicates that the compound is not a substrate for P-glycoprotein efflux pumps, a common obstacle to CNS drug delivery [2]. Ligand efficiency (LE = 0.6) and ligand lipophilicity efficiency (LLE = 5) values are both favorable for a CNS-targeted compound [3].

Blood-brain barrier CNS penetration Drug-like properties

In Vivo Target Engagement and Antidepressant Efficacy: Dose-Dependent HTR and Persistent Behavioral Effects

LPH-5 dose-dependently induced the head-twitch response (HTR) in Sprague Dawley rats, a well-validated behavioral correlate of 5-HT2AR activation, with substantial receptor engagement observed at 0.5-1.0 mg/kg (i.p.) [1]. In the Flinders Sensitive Line (FSL) rat model of depression, acute administration of LPH-5 (1.5 mg/kg, i.p.) produced robust antidepressant-like effects . Unlike psilocybin, which requires metabolic conversion to psilocin and exhibits variable pharmacokinetics, LPH-5 is a direct-acting agonist with predictable dose-response relationships.

Head-twitch response Antidepressant Behavioral pharmacology

Optimal Research and Industrial Applications for LPH-5 Based on Quantitative Evidence


Investigating 5-HT2A-Specific Contributions to Neuroplasticity and Antidepressant Response

The high 5-HT2A affinity (Ki = 1.3 nM) and 60-fold selectivity over 5-HT2B enable researchers to isolate 5-HT2A-mediated signaling without confounding activation of other 5-HT2 subtypes. LPH-5 is ideally suited for ex vivo brain slice electrophysiology, in vivo fiber photometry, and transcriptomic studies aimed at mapping the downstream effectors of selective 5-HT2AR activation [1]. The favorable efflux ratio (0.94) ensures reliable CNS exposure [2].

Preclinical Behavioral Pharmacology Requiring Validated 5-HT2AR Engagement

LPH-5 produces dose-dependent head-twitch responses (HTR) in rats at 0.5-12.0 mg/kg (i.p.), providing a quantifiable behavioral readout of central target engagement [3]. This makes LPH-5 a valuable tool for studies correlating 5-HT2AR activation with specific behavioral outcomes, including tests of anxiety, cognitive flexibility, and reward processing. The persistent antidepressant-like effects in the FSL model further support its use in chronic dosing paradigms.

Drug Discovery Programs Aiming to Mitigate 5-HT2B-Mediated Cardiac Toxicity

The pronounced 60-fold selectivity for 5-HT2A over 5-HT2B directly addresses FDA guidance concerning the cardiac valvulopathy risk associated with 5-HT2B agonism [4]. LPH-5 serves as a benchmark compound for screening campaigns seeking to identify novel 5-HT2A agonists with similarly favorable safety margins. Its clean GLP toxicology profile [5] reinforces its utility as a reference standard for in vitro safety pharmacology panels.

Differentiating 5-HT2A from 5-HT2C Contributions in Appetite and Anxiety Circuits

Unlike 2C-TFM and other phenethylamines that retain 5-HT2C agonism, LPH-5 exhibits no measurable agonist efficacy at 5-HT2C and instead functions as an antagonist [6]. This unique functional selectivity allows researchers to dissect the specific roles of 5-HT2A and 5-HT2C in hypothalamic feeding circuits and anxiety-related pathways without the confounding influence of concurrent 5-HT2C activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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